molecular formula C10H12F3N3 B11879429 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B11879429
M. Wt: 231.22 g/mol
InChI Key: CMQFHKGXIFNMIV-UHFFFAOYSA-N
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Description

The compound 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 1235528-19-4) is a bicyclic heterocycle with a molecular formula of C₉H₁₃N₃ and a molar mass of 163.22 g/mol . Its structure features a tetrahydroimidazo[4,5-c]pyridine core substituted with a cyclopropyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The cyclopropyl moiety enhances metabolic stability and conformational rigidity, while the electron-withdrawing trifluoromethyl group influences lipophilicity and binding interactions. This compound is of interest in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) and immune checkpoints like PD-L1 .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

1-cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)9-15-7-5-14-4-3-8(7)16(9)6-1-2-6/h6,14H,1-5H2

InChI Key

CMQFHKGXIFNMIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(CNCC3)N=C2C(F)(F)F

Origin of Product

United States

Biological Activity

1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS No. 1341620-41-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H12_{12}F3_3N3_3, with a molecular weight of 231.22 g/mol. The presence of the trifluoromethyl group and the cyclopropyl moiety contributes to its unique biological profile.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have shown promising results as inhibitors of various cancer cell lines. A notable example includes a related compound that demonstrated IC50_{50} values in the nanomolar range against specific tumor types .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that derivatives with similar structures effectively inhibited COX-2 activity, a key enzyme in inflammatory pathways. The IC50_{50} values for these compounds were reported to be comparable to established anti-inflammatory agents like celecoxib .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the imidazo[4,5-c]pyridine scaffold significantly influence biological activity. For example:

  • Trifluoromethyl Substitution : Enhances lipophilicity and potentially increases bioavailability.
  • Cyclopropyl Group : Contributes to conformational rigidity, impacting receptor binding affinity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models treated with related imidazo derivatives exhibited reduced tumor growth and improved survival rates compared to controls .
  • Cell Line Assays : The compound was tested against various cancer cell lines (e.g., HCT116 for colon cancer), showing IC50_{50} values indicative of potent antitumor activity .

Comparative Table of Biological Activities

CompoundActivity TypeIC50_{50} ValueReference
Compound AAntitumor0.64 μM
Compound BCOX-2 Inhibition0.04 μmol
Compound CCDK9 InhibitionNot specified

Scientific Research Applications

Pharmacological Applications

1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties. For instance, derivatives of imidazo[4,5-c]pyridine have shown promising results against several cancer cell lines:

Compound Cell Line Inhibition Rate (%)
This compoundPC354.94
This compoundK56237.80
This compoundHela48.25
This compoundA54940.78

These results indicate that while the compound exhibits moderate activity compared to established drugs like doxorubicin, it holds potential as a lead compound for further development in cancer therapy .

Agrochemical Applications

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity against pests and pathogens. Research has indicated that similar compounds can exhibit antifungal and insecticidal properties.

Antifungal Activity

A study assessed the antifungal activities of imidazo derivatives against various fungal pathogens:

Compound Pathogen Inhibition Rate (%)
This compoundBotrytis cinerea96.76
This compoundSclerotinia sclerotiorum82.73

These findings suggest that the compound could serve as a candidate for developing new antifungal agents .

Insecticidal Activity

The insecticidal potential of related compounds has also been explored:

Compound Target Insect Mortality Rate (%)
This compoundMythimna separata90.0
This compoundSpodoptera frugiperda86.7

The compound's effectiveness against these pests indicates its potential utility in agricultural applications .

Comparison with Similar Compounds

PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide)

  • Structure : Shares the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core but includes an isobutyryl group at position 5 and a methyl group at position 2. The bicyclo[3.2.1]octane system enhances receptor selectivity .
  • Pharmacology : A second-generation CCR5 antagonist developed by Pfizer, advancing to Phase II clinical trials for HIV-1 treatment. The isobutyryl group improves pharmacokinetics compared to maraviroc, a first-generation antagonist .
  • The trifluoromethyl group in the target compound may confer higher metabolic resistance than PF-232798’s methyl substituent .

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Incyte PD-L1 Inhibitors)

  • Structure : Features a methyl group at position 1, lacking the cyclopropyl and trifluoromethyl substituents .
  • Pharmacology : Used as an aryl group in Incyte’s PD-L1 inhibitors (e.g., compound 20). The methyl group simplifies synthesis but may reduce target affinity compared to bulkier substituents.
  • Key Differences : The cyclopropyl group in the target compound likely enhances binding to PD-L1’s hydrophobic regions, while the trifluoromethyl group improves membrane permeability .

PD123177 and PD123319 (Angiotensin II Receptor Antagonists)

  • Structure : Both contain a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core but are substituted with diphenylacetyl and carboxylate groups .
  • Pharmacology: Non-peptide antagonists of angiotensin II type 2 (AT₂) receptors. The carboxylate tail is critical for ionic interactions with the receptor.
  • Key Differences : The target compound’s cyclopropyl and trifluoromethyl groups replace PD123177’s diphenylacetyl moiety, shifting selectivity from AT₂ receptors to other targets like CCR5 or PD-L1 .

1-(Cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

  • Structure : Includes a cyclopropylmethyl group but lacks the tetrahydro ring saturation and trifluoromethyl substitution .
  • Pharmacology: Not well-characterized in the literature, but the cyclopropylmethyl group may confer steric effects similar to the target compound.
  • Key Differences : The saturated tetrahydro ring in the target compound likely improves solubility and reduces off-target interactions compared to this unsaturated analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Target Clinical Stage
Target Compound Tetrahydroimidazo[4,5-c]pyridine 1-Cyclopropyl, 2-CF₃ 163.22 GPCRs/PD-L1 Preclinical
PF-232798 Tetrahydroimidazo[4,5-c]pyridine 5-Isobutyryl, 2-Methyl 527.63 CCR5 Phase II (HIV)
Incyte PD-L1 Inhibitors (e.g., 20) Tetrahydroimidazo[4,5-c]pyridine 1-Methyl 149.19 PD-L1 Preclinical
PD123177 Tetrahydroimidazo[4,5-c]pyridine 1-(4-Amino-3-methylphenyl), Diphenylacetyl 506.58 AT₂ Receptor Research Tool
1-(Cyclopropylmethyl)-imidazo[4,5-c]pyridin-2-one Imidazo[4,5-c]pyridine 1-Cyclopropylmethyl 189.21 Undisclosed Research Chemical

Research Findings and Trends

  • Substituent Effects : The cyclopropyl group in the target compound increases metabolic stability compared to methyl or isobutyryl groups in analogs . The trifluoromethyl group enhances lipophilicity (logP ~2.1), favoring blood-brain barrier penetration for CNS targets .
  • Synthetic Challenges : Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu), whereas cyclopropanation is achieved via [2+1] cycloaddition .

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